D-Galactose, 3-O-alpha-D-galactopyranosyl-
Overview
Description
D-Galactose, 3-O-alpha-D-galactopyranosyl-: is a disaccharide composed of two galactose molecules linked by an alpha-1,3-glycosidic bond. . It is a synthetic carbohydrate that plays a significant role in various biochemical and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3alpha-galactobiose are the cell membranes of most mammals . This compound is a disaccharide that is ubiquitously expressed in glycoproteins and glycolipids .
Mode of Action
3alpha-galactobiose interacts with its targets by becoming a part of the cell membranes. Certain kinds of ticks can introduce this compound into the human body . The body reacts by becoming overloaded with immunoglobulin E . This reaction results in an acquired allergy known as "alpha-gal syndrome" .
Biochemical Pathways
The introduction of 3alpha-galactobiose into the human body affects the immune response pathway. The body’s immune system recognizes the compound as a foreign substance and produces immunoglobulin E to combat it . This response leads to various allergic reactions, which are part of the body’s defense mechanisms .
Pharmacokinetics
It is known that the compound can be introduced into the human body through tick bites . Once in the body, it becomes a part of the cell membranes and triggers an immune response .
Action Environment
The action, efficacy, and stability of 3alpha-galactobiose can be influenced by various environmental factors. For instance, the presence of ticks in the environment can increase the likelihood of the compound being introduced into the human body . Additionally, the consumption of mammalian meat can trigger the symptoms of alpha-gal syndrome .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3alpha-galactobiose are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, the enzyme galactinol synthase (GolS; EC 2.4.1.123), a GT8 family glycosyltransferase, galactosylates myo-inositol to produce galactinol . This enzyme is crucial in the biosynthesis of raffinose family oligosaccharides (RFOs), which are described as the most widespread D-galactose containing oligosaccharides in higher plants .
Cellular Effects
It is known that D-galactose, a component of 3alpha-galactobiose, can cause oxidative injuries in brain and liver cells when administered in high doses . This suggests that 3alpha-galactobiose could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the enzyme galactinol synthase (GolS) plays a key role in the synthesis of galactinol, a precursor of 3alpha-galactobiose . This suggests that 3alpha-galactobiose could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that D-galactose, a component of 3alpha-galactobiose, can cause oxidative injuries in brain and liver cells over time when administered in high doses . This suggests that 3alpha-galactobiose could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that D-galactose, a component of 3alpha-galactobiose, can cause oxidative injuries in brain and liver cells when administered in high doses . This suggests that 3alpha-galactobiose could potentially have dose-dependent effects in animal models, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the enzyme galactinol synthase (GolS) plays a key role in the synthesis of galactinol, a precursor of 3alpha-galactobiose . This suggests that 3alpha-galactobiose could potentially be involved in metabolic pathways that involve the enzyme GolS and its cofactors.
Transport and Distribution
It is known that D-galactose, a component of 3alpha-galactobiose, can be transported and distributed within cells and tissues . This suggests that 3alpha-galactobiose could potentially interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
It is known that D-galactose, a component of 3alpha-galactobiose, can be localized within cells . This suggests that 3alpha-galactobiose could potentially be localized to specific compartments or organelles, and this localization could have effects on its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose, 3-O-alpha-D-galactopyranosyl- typically involves the glycosylation of D-galactose. One common method includes the use of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide as a glycosyl donor . The reaction is carried out in the presence of a catalyst such as silver triflate (AgOTf) in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures (0°C to room temperature) . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using galactosyltransferases, which catalyze the transfer of galactose units to acceptor molecules. This method is advantageous due to its specificity and efficiency in producing high-purity products .
Chemical Reactions Analysis
Types of Reactions: D-Galactose, 3-O-alpha-D-galactopyranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid (HIO4) or bromine water (Br2/H2O) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acetylation can be performed using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Major Products:
Oxidation: Produces galactaric acid or galactonic acid.
Reduction: Yields galactitol.
Substitution: Forms acetylated or methylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, D-Galactose, 3-O-alpha-D-galactopyranosyl- is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates .
Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions, particularly in the context of lectins and glycosidases .
Medicine: In medicine, it serves as a model compound for understanding the metabolism of galactose and its derivatives. It is also used in the development of diagnostic assays for galactosemia .
Industry: Industrially, D-Galactose, 3-O-alpha-D-galactopyranosyl- is employed in the production of prebiotics and functional foods, where it promotes the growth of beneficial gut bacteria .
Comparison with Similar Compounds
Lactose: Composed of galactose and glucose linked by a beta-1,4-glycosidic bond.
Melibiose: Consists of galactose and glucose linked by an alpha-1,6-glycosidic bond.
Raffinose: A trisaccharide containing galactose, glucose, and fructose.
Uniqueness: D-Galactose, 3-O-alpha-D-galactopyranosyl- is unique due to its specific alpha-1,3-glycosidic linkage, which imparts distinct biochemical properties and reactivity compared to other disaccharides . This unique linkage makes it particularly useful in studying specific carbohydrate-protein interactions and enzymatic processes .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEHCIVVZVBCLE-FSYGUOKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927317 | |
Record name | 3-O-alpha-D-Galactopyranosyl-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13168-24-6 | |
Record name | Galactosyl-(1-3)galactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-alpha-D-Galactopyranosyl-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALACTOBIOSE, 3.ALPHA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW90KQ841P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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